2-(1-Methylpiperidin-4-yloxy)-5-(trifluoromethyl)benzenamine
Overview
Description
The compound is a derivative of aniline, which is an organic compound consisting of a phenyl group attached to an amino group. Aniline is the simplest and one of the most important aromatic amines .
Molecular Structure Analysis
The molecular structure of similar compounds consists of a phenyl group (a ring of six carbon atoms) attached to an amino group and various other functional groups .Chemical Reactions Analysis
Aniline and its derivatives are involved in a wide range of chemical reactions, including electrophilic substitution and reactions with acids and bases .Physical and Chemical Properties Analysis
Aniline is a colorless liquid with a characteristic odor. It is slightly soluble in water and mixes readily with most organic solvents .Scientific Research Applications
Herbicide Use in Agriculture
Trifluralin, a compound closely related to 2-(1-Methylpiperidin-4-yloxy)-5-(trifluoromethyl)benzenamine, has been utilized as an effective herbicide in agriculture. Specifically, it has shown efficacy in controlling white campion in the establishment of birdsfoot trefoil, a forage legume (Wyse & Mcgraw, 1987).
Chemical Synthesis and Applications
The compound's activated trifluoromethyl group has been leveraged as a synthon in the synthesis of 4,5-dihydro-1H-imidazole and 1,4,5,6-tetrahydropyrimidine systems. This illustrates its potential in the field of chemical synthesis for creating novel molecular structures (Wydra, Patterson, & Strekowski, 1990).
Antimicrobial Properties
A series of N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine compounds, which include this compound, have been synthesized and investigated for their antibacterial and antifungal properties. These compounds, including a derivative with a trifluoromethyl group, showed significant activity against various strains of human pathogenic microorganisms (Krishnanjaneyulu et al., 2014).
Environmental Fate Studies
Research on trifluralin, another related compound, has been conducted to understand its abiotic degradation pathways, particularly in reducing environments such as flooded soils and wetland sediments. This research is crucial for understanding the environmental fate of similar compounds (Klupinski & Chin, 2003).
Development of
Chemosensors4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine, which is structurally related to this compound, has been developed as a highly selective chemosensor for silver ions. This application demonstrates the potential for similar compounds in the development of selective detection systems for specific ions or molecules (Tharmaraj, Devi, & Pitchumani, 2012).
Corrosion Inhibition
Compounds like 4-(4-((Pyridin-2-yl)methyleneamino)phenoxy)-N-((pyridin-2-yl)methylene)benzenamine have been synthesized and studied for their ability to inhibit corrosion on mild steel surfaces in acidic environments. These studies highlight the potential of similar compounds, including this compound, in industrial applications as corrosion inhibitors (Murmu et al., 2019).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)oxy-5-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c1-18-6-4-10(5-7-18)19-12-3-2-9(8-11(12)17)13(14,15)16/h2-3,8,10H,4-7,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRXHLPHFDAZMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=C(C=C(C=C2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.